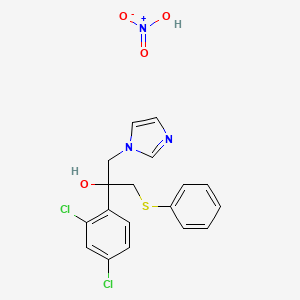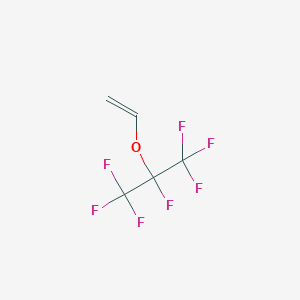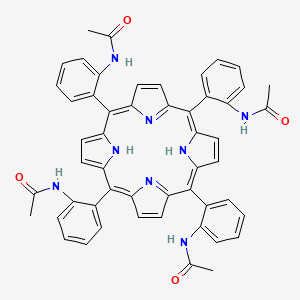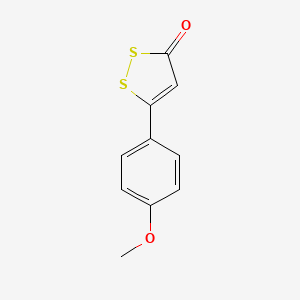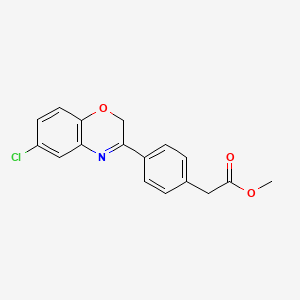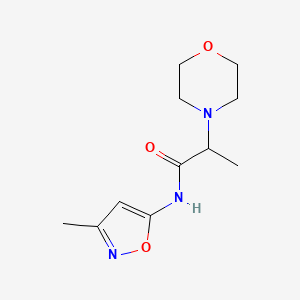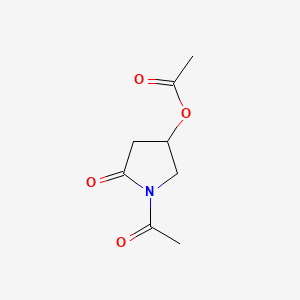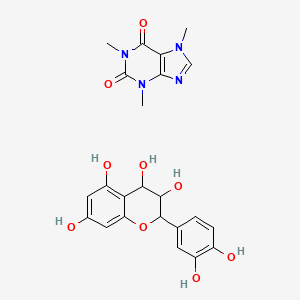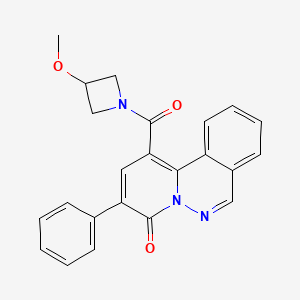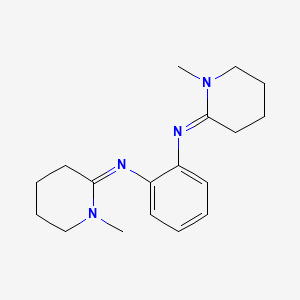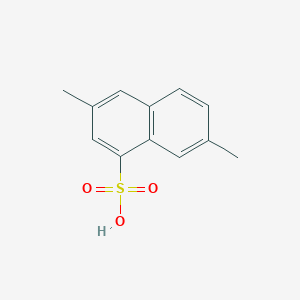
3,7-Dimethyl-1-naphthalenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-1-naphthalenesulfonic acid is an organic compound with the molecular formula C12H12O3S and a molecular weight of 236.28688 g/mol . It belongs to the class of naphthalenesulfonic acids, which are characterized by a naphthalene ring system substituted with a sulfonic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1-naphthalenesulfonic acid typically involves the sulfonation of 3,7-dimethylnaphthalene. This reaction is carried out using sulfuric acid or oleum as the sulfonating agent under controlled temperature conditions to ensure selective sulfonation at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of sulfuric acid to a reactor containing 3,7-dimethylnaphthalene, followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyl-1-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce various substituted naphthalenes .
Applications De Recherche Scientifique
3,7-Dimethyl-1-naphthalenesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is employed in biochemical assays and as a reagent in various biological studies.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-1-naphthalenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, influencing their activity and function . The naphthalene ring system can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-hydroxy-naphthalene-1-sulfonic acid: This compound has similar structural features but differs in the position and nature of substituents.
3,4-Dimethyl-1-naphthalenesulfonic acid: Another closely related compound with different methyl group positions.
Uniqueness
3,7-Dimethyl-1-naphthalenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required .
Propriétés
Numéro CAS |
474513-40-1 |
|---|---|
Formule moléculaire |
C12H12O3S |
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
3,7-dimethylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C12H12O3S/c1-8-3-4-10-5-9(2)7-12(11(10)6-8)16(13,14)15/h3-7H,1-2H3,(H,13,14,15) |
Clé InChI |
DBYNVVXWOQJBKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=C(C=C2S(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


